molecular formula C22H26N4O4 B2531913 3-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide CAS No. 1396845-59-2

3-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-1-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazole-5-carboxamide

Cat. No. B2531913
CAS RN: 1396845-59-2
M. Wt: 410.474
InChI Key: PCTNVBPHTNCFFG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The protodeboronation of alkyl boronic esters, a process similar to what might occur in this compound, can be achieved using a radical approach . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

  • Synthesis and Potential Hypertensive Activity : A study by Kumar and Mashelker (2007) discusses the synthesis of novel oxadiazole heterocyclic compounds with expected hypertensive activity. These compounds, while not identical, share structural similarities with the compound (Kumar & Mashelker, 2007).

  • Crystal Structure Analysis : Prabhuswamy et al. (2016) synthesized and analyzed the crystal structure of a compound similar in structure, which can provide insights into the molecular and crystal properties that may be relevant for the compound (Prabhuswamy et al., 2016).

  • Cytotoxicity and Cancer Research : Hassan, Hafez, and Osman (2014) synthesized pyrazole derivatives and tested them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests potential applications in cancer research for similar compounds (Hassan, Hafez, & Osman, 2014).

  • Anti-Inflammatory Applications : A study by El‐Hawash and El-Mallah (1998) on the synthesis of pyrazole derivatives with significant anti-inflammatory activity indicates potential therapeutic applications for related compounds (El‐Hawash & El-Mallah, 1998).

  • Molecular Interaction Studies : Research by Shim et al. (2002) on a pyrazole-3-carboxamide derivative reveals insights into molecular interactions with receptors, which might be relevant for understanding the binding properties of the compound (Shim et al., 2002).

  • Tautomerism Studies : Cornago et al. (2009) investigated tautomerism in NH-pyrazoles, which could be relevant for understanding the chemical behavior of the compound (Cornago et al., 2009).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-25-20(14-19(24-25)18-13-17(29-3)5-6-21(18)30-4)22(27)26(11-12-28-2)15-16-7-9-23-10-8-16/h5-10,13-14H,11-12,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTNVBPHTNCFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N(CCOC)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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